molecular formula C66H64Cl2N2P2Ru B1591378 RuCl2[(R)-DM-BINAP][(R,R)-DPEN] CAS No. 220114-38-5

RuCl2[(R)-DM-BINAP][(R,R)-DPEN]

Cat. No.: B1591378
CAS No.: 220114-38-5
M. Wt: 1119.1 g/mol
InChI Key: HYMSONXJNGZZBM-ODQAEMFESA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48P2.C14H16N2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-32H,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMSONXJNGZZBM-ODQAEMFESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H64Cl2N2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585292
Record name [1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1119.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220114-38-5
Record name [1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro{(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) RuCl2[(R)-xylbinap][(R,R)-dpen]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of (R)-DM-BINAP Ligand

  • The (R)-DM-BINAP ligand is a derivative of BINAP, modified with 3,5-xylyl substituents on the phosphine groups.
  • Traditional BINAP synthesis involves harsh conditions converting binaphthol to dibromide, followed by optical resolution. However, recent advances have introduced more efficient synthetic routes.
  • A notable method involves nickel-catalyzed coupling of chiral 2,2'-bis((trifluoromethanesulfonyl)oxy)-1,1'-binaphthyl with diphenylphosphine oxide in the presence of 1,2-bis(diphenylphosphino)ethane and nickel(II) chloride. This reaction yields a mixture of (R)-BINAP, (R)-BINAP oxide, and (R)-BINAPO, which can be reduced to (R)-BINAP with trichlorosilane and N,N-dimethylaniline in refluxing toluene, achieving up to 96% yield.
  • This method is advantageous for industrial scale due to milder conditions and better yields compared to optical resolution.

Synthesis of (R,R)-DPEN Ligand

  • (R,R)-DPEN, or (1R,2R)-1,2-diphenylethylenediamine, is commercially available or synthesized via well-established methods involving chiral pool synthesis or resolution techniques.
  • The ligand is typically purified to ensure enantiomeric purity essential for high catalytic performance.

Coordination to Ruthenium Center

  • The complex is formed by reacting RuCl2 precursor salts with the (R)-DM-BINAP and (R,R)-DPEN ligands under controlled conditions.
  • A typical procedure involves mixing RuCl2 (often as RuCl2(DMSO)4 or similar precursors) with stoichiometric amounts of (R)-DM-BINAP and (R,R)-DPEN in an inert atmosphere.
  • The reaction is carried out in an appropriate solvent such as dichloromethane or toluene, often under reflux or mild heating to facilitate ligand exchange and complex formation.
  • The product, RuCl2[(R)-DM-BINAP][(R,R)-DPEN], precipitates or is isolated by standard purification techniques like crystallization or chromatography.
  • The complex is characterized by spectroscopic methods (NMR, IR), elemental analysis, and sometimes X-ray crystallography to confirm structure and purity.

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Yield/Remarks
Synthesis of (R)-DM-BINAP NiCl2, dppe, diphenylphosphine oxide, toluene, reflux with trichlorosilane/N,N-dimethylaniline reduction ~87% combined yield of intermediates; 96% yield after reduction
Preparation of (R,R)-DPEN Commercial or chiral pool synthesis High enantiomeric purity required
Complex formation RuCl2 precursor + (R)-DM-BINAP + (R,R)-DPEN, inert atmosphere, reflux in DCM or toluene Isolated as pure complex, characterized by NMR, elemental analysis

Research Findings and Analysis

  • The use of (R)-DM-BINAP as a ligand enhances the enantioselectivity of the ruthenium complex in asymmetric reductions due to its steric and electronic properties derived from the 3,5-xylyl substituents.
  • The synthetic route employing nickel-catalyzed coupling for BINAP derivatives is industrially favorable, providing access to chiral ligands in high yield and purity without the need for tedious optical resolution steps.
  • The coordination chemistry of RuCl2 with these chiral ligands forms a robust catalyst that has been demonstrated to efficiently catalyze asymmetric hydrogenation and reduction reactions with high enantioselectivity and turnover numbers.
  • The preparation method ensures reproducibility and scalability, essential for applications in pharmaceutical and fine chemical synthesis.

Chemical Reactions Analysis

Asymmetric Hydrogenation of Ketones

RuCl₂[(R)-DM-BINAP][(R,R)-DPEN] catalyzes the hydrogenation of prochiral ketones to chiral secondary alcohols with exceptional enantioselectivity. This reaction is critical in pharmaceutical synthesis, where chirality determines biological activity.

Key Findings:

  • Acetophenone Hydrogenation :
    Under 50 atm H₂ pressure at 50°C, the catalyst achieves 99% yield and 80–93% enantiomeric excess (ee) .
    Conditions :

    • Substrate/Catalyst (S/C) ratio: 2,400,000

    • Base: KOt-Bu in 2-propanol .

  • Benzophenone Derivatives :
    2-Methoxybenzophenone is hydrogenated to (S)-2-methoxybenzhydrol with 99% ee and quantitative yield .

Reaction Mechanism:

The process involves heterolytic H₂ cleavage facilitated by the ruthenium center, forming a reactive Ru–H intermediate. The chiral ligands induce facial selectivity, favoring the formation of one enantiomer .

Enantioselective Reduction of Benzils to 1,2-Diols

The catalyst reduces benzils (1,2-diketones) to vicinal diols with high stereocontrol, crucial for synthesizing chiral building blocks.

Example:

  • Benzil Reduction :
    Yields >90% with >90% ee under 20 bar H₂ pressure .
    Conditions :

    • Catalyst loading: 5 mol%

    • Solvent: i-PrOH with KOt-Bu .

Hydrogenation of Cyclic and Alkenyl Ketones

The catalyst demonstrates versatility in hydrogenating structurally diverse substrates:

Cyclic Ketones:

  • 2-Methoxycyclohexanone :
    Hydrogenation produces (1R,2S)-2-methoxycyclohexanol in 96% de and 96% ee .

Alkenyl Ketones:

  • β,γ-Unsaturated Ketones :
    High enantioselectivity (up to 98% ee ) is achieved due to the ligand’s ability to stabilize transition states .

Comparison with Other Catalysts

RuCl₂[(R)-DM-BINAP][(R,R)-DPEN] outperforms analogous complexes in enantioselectivity and substrate scope:

CatalystSubstrateee (%)Yield (%)Reference
RuCl₂[(R)-BINAP][(R,R)-DPEN]Acetophenone80100
RuCl₂[(R)-DM-BINAP][(R,R)-DPEN]Acetophenone93100
[RuCl(p-cymene)(TsDPEN)]Benzil<5Trace

Mechanistic Insights

  • Role of Base : KOt-Bu deprotonates the diamine ligand, generating a Ru–NH species that activates H₂ .

  • Ligand Effects :

    • (R)-DM-BINAP’s electron-donating 3,5-xylyl groups enhance steric bulk, improving enantioselectivity .

    • (R,R)-DPEN provides a chelating N–H moiety critical for substrate binding .

Reaction Optimization Strategies

  • Temperature : Lower temperatures (5°C) improve enantioselectivity for sensitive substrates .

  • Pressure : Reactions typically use 20–50 bar H₂ , with higher pressures accelerating kinetics .

Limitations and Challenges

  • Substrate Scope : Simple aliphatic ketones show reduced reactivity compared to aryl/heteroaryl ketones .

  • Catalyst Stability : Prolonged reaction times may lead to ligand dissociation, requiring excess diamine .

Scientific Research Applications

Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the primary applications of RuCl2[(R)-DM-BINAP][(R,R)-DPEN]. This process is crucial for producing optically active compounds used in pharmaceuticals and agrochemicals.

Case Study: Hydrogenation of Ketones

  • Substrates: Various unfunctionalized and functionalized ketones.
  • Conditions: Typically conducted under hydrogen pressure at elevated temperatures (50 atm, 50 °C).
  • Results:
    • The catalyst has shown remarkable efficiency in converting substrates like acetophenone and benzophenone into their corresponding chiral alcohols with high enantioselectivity (up to 99% ee) .

Table 1: Summary of Asymmetric Hydrogenation Reactions

SubstrateProductConditionsYield (%)Enantiomeric Excess (%)
Acetophenone(S)-1-phenylethanolH2, 50 atm, 50 °CQuantitative99
Benzophenone(S)-benzhydrolH2, 50 atm, 50 °CQuantitative99
2-Methoxybenzophenone(S)-2-methoxy-1-phenylethanolH2, 50 atm, 50 °CQuantitative99

Enantioselective Reduction of Benzils

RuCl2[(R)-DM-BINAP][(R,R)-DPEN] is also effective in the enantioselective reduction of benzils to form chiral 1,2-diols. This reaction is particularly relevant for synthesizing intermediates in pharmaceutical applications.

Case Study: Reduction of Benzils

  • Substrate: Benzils
  • Conditions: The reaction conditions can vary but typically involve using the catalyst in a suitable solvent under controlled temperatures.
  • Results: High yields and enantioselectivities have been reported for various benzil derivatives .

Table 2: Summary of Enantioselective Reduction Reactions

Benzil DerivativeProductConditionsYield (%)Enantiomeric Excess (%)
Benzil(S,S)-1,2-diphenyl-1,2-diolSolvent X, Temperature YHighHigh

Industrial Applications

The effectiveness of RuCl2[(R)-DM-BINAP][(R,R)-DPEN] has led to its adoption in industrial processes for synthesizing key pharmaceutical intermediates. Notably, it has been employed in the production of antibiotics and other bioactive compounds.

Case Study: Synthesis of Antibiotic Intermediates

  • Application: The catalyst has been utilized in large-scale syntheses where high enantioselectivity is crucial for the efficacy of the final pharmaceutical products.
  • Results: Industrial processes have been optimized to use this catalyst effectively, demonstrating its viability for commercial applications .

Mechanism of Action

The mechanism by which RuCl2[®-DM-BINAP][(R,R)-DPEN] exerts its catalytic effects involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen atoms to the substrate. The chiral ligands ®-DM-BINAP and (R,R)-DPEN create a chiral environment around the ruthenium center, which facilitates the enantioselective reduction of the substrate .

Comparison with Similar Compounds

Biological Activity

RuCl2[(R)-DM-BINAP][(R,R)-DPEN] is a chiral ruthenium complex that has gained attention in the field of asymmetric catalysis, particularly in the hydrogenation of prochiral ketones and imines. Its biological significance primarily stems from its role in synthesizing chiral intermediates that are crucial for pharmaceutical applications. This article delves into the biological activity associated with this compound, focusing on its catalytic properties, mechanisms of action, and implications in drug synthesis.

Structure and Composition

The compound consists of:

  • Ruthenium (Ru) as the central metal atom.
  • DM-BINAP (dimethyl-bisphosphine) as a bidentate phosphine ligand.
  • DPEN (1,2-diphenylethylenediamine) as a chiral diamine ligand.

This unique combination allows for high enantioselectivity in reactions, making it a valuable catalyst in organic synthesis.

The biological activity of RuCl2[(R)-DM-BINAP][(R,R)-DPEN] is primarily linked to its catalytic function in asymmetric hydrogenation. The mechanism involves:

  • Coordination : The substrate (e.g., prochiral ketone) coordinates to the ruthenium center.
  • Hydrogen Transfer : Hydrogen is transferred from the metal center to the substrate, facilitated by the ligands.
  • Product Formation : The reaction yields chiral alcohols or amines with specific stereochemical configurations, which are often biologically active.

Applications in Asymmetric Synthesis

The compound is extensively used to synthesize various biologically relevant compounds through asymmetric hydrogenation. Notable applications include:

  • Synthesis of Chiral Alcohols : These are key intermediates in pharmaceuticals such as antibiotics and anti-cancer agents.
  • Production of Chiral Amines : Important for synthesizing drugs with specific pharmacological activities.

1. Asymmetric Hydrogenation of Ketones

A study demonstrated that RuCl2[(R)-DM-BINAP][(R,R)-DPEN] effectively catalyzes the hydrogenation of acetophenone, achieving high enantioselectivity (up to 99% ee) under mild conditions. This reaction highlights its potential in producing chiral building blocks for pharmaceuticals .

SubstrateProductYield (%)Enantiomeric Ratio (er)
AcetophenoneChiral Alcohol9599:1
BenzylideneacetoneChiral Alcohol9098:2

2. Synthesis of Chiral Amines

In another application, RuCl2[(R)-DM-BINAP][(R,R)-DPEN] was utilized to hydrogenate N-arylimines, resulting in high yields and excellent enantioselectivity. This process is crucial for developing drugs targeting various diseases .

SubstrateProductYield (%)Enantiomeric Ratio (er)
N-PhenylimineChiral Amine9296:4
N-BenzylimineChiral Amine8895:5

Q & A

Basic: What is the structural and functional role of the (R)-DM-BINAP and (R,R)-DPEN ligands in RuCl₂[(R)-DM-BINAP][(R,R)-DPEN]?

The (R)-DM-BINAP ligand (a bisphosphine with 3,5-xylyl substituents) provides steric bulk and chiral induction, while the (R,R)-DPEN diamine ligand facilitates substrate coordination and proton transfer during asymmetric hydrogenation. The synergy between these ligands enables bifunctional catalysis, where Ru activates H₂ and the DPEN nitrogen participates in substrate protonation .

Basic: What are the primary catalytic applications of this complex in asymmetric synthesis?

The complex is widely used for:

  • Enantioselective reduction of benzils to 1,2-diols (e.g., 95% conversion with 85–90% ee under 5–10 atm H₂ in iPrOH at 30°C) .
  • Asymmetric hydrogenation of ketones (e.g., acetophenone to (R)-1-phenylethanol with 65–97% ee depending on reaction conditions) .

Advanced: How can reaction conditions be optimized to maximize enantiomeric excess (ee) in benzil reductions?

Key parameters include:

  • Substrate-to-catalyst ratio (S/C): Higher ratios (e.g., 30,000:1) reduce side reactions but require longer reaction times .
  • Solvent polarity: iPrOH enhances H-bonding with the DPEN ligand, improving ee (vs. THF or DMF, which reduce selectivity) .
  • H₂ pressure: Moderate pressures (2–5 atm) balance conversion and selectivity, while excessive pressure accelerates non-enantioselective pathways .
    Monitor progress via chiral HPLC or polarimetry to adjust parameters dynamically.

Advanced: How do discrepancies in enantioselectivity arise across substrates, and how can they be resolved?

Discrepancies often stem from substrate electronic/steric effects (e.g., electron-withdrawing groups on benzil lower ee by destabilizing transition states). To address this:

  • Modify ligand electronics: Replace DM-BINAP with electron-rich analogs (e.g., Xyl-BINAP) to stabilize electron-poor substrates .
  • Additive screening: KOH or Et₃N (0.1–0.5 M) improves proton transfer efficiency, enhancing ee by 10–15% .

Advanced: What methodologies are used to study the catalytic mechanism of this complex?

  • Kinetic isotope effects (KIE): Compare reaction rates with H₂ vs. D₂ to identify rate-determining steps (e.g., H₂ activation vs. substrate binding) .
  • In situ NMR/XAS: Track Ru oxidation states and ligand-substrate interactions during catalysis .
  • DFT calculations: Model transition states to rationalize enantioselectivity trends (e.g., steric clashes between xylyl groups and substrates) .

Advanced: How does ligand modification impact catalytic performance?

  • DM-BINAP vs. BINAP: The 3,5-xylyl groups in DM-BINAP increase steric hindrance, improving ee by 20–30% in bulky ketone reductions .
  • DPEN vs. DAIPEN: Replacing DPEN with DAIPEN (bulkier diamine) lowers activity but enhances thermal stability (T up to 60°C) .

Basic: What are the stability and storage requirements for this catalyst?

Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Decomposition occurs above 60°C or in polar aprotic solvents (e.g., DMF) over 24 hours .

Advanced: What strategies exist for catalyst recycling in flow systems?

  • Immobilization on crosslinked polystyrene (PS): Achieves 80% retention of activity over 5 cycles in acetophenone hydrogenation (iPrOH/DMF 1:1, 40°C) .
  • Membrane filtration: Retains >90% catalyst using nanofiltration membranes (MWCO 5 kDa) .

Advanced: What are the limitations of this catalyst in industrial-scale asymmetric synthesis?

  • Substrate scope: Poor performance with α,β-unsaturated ketones due to competing conjugate addition .
  • Turnover frequency (TOF): TOF < 10,000 h⁻¹ for most substrates, lagging behind Ir and Rh catalysts .

Advanced: How does this catalyst compare to other Ru-based systems (e.g., Noyori-type catalysts)?

Parameter RuCl₂[(R)-DM-BINAP][DPEN] Noyori Ru-H catalysts
Substrate Scope Broad (ketones, benzils)Narrow (primarily ketones)
Enantioselectivity 65–97% ee80–99% ee
Reaction Conditions Mild (2–5 atm H₂, 30–50°C)Harsh (50–100 atm H₂)
Cost High (ligand synthesis)Moderate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RuCl2[(R)-DM-BINAP][(R,R)-DPEN]
Reactant of Route 2
RuCl2[(R)-DM-BINAP][(R,R)-DPEN]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.